molecular formula C10H6ClNO2 B2474467 7-Chloroisoquinoline-4-carboxylic acid CAS No. 1543281-62-4

7-Chloroisoquinoline-4-carboxylic acid

Cat. No. B2474467
CAS RN: 1543281-62-4
M. Wt: 207.61
InChI Key: VVEUHHQNMUBKHA-UHFFFAOYSA-N
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Description

7-Chloroisoquinoline-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a heterocyclic compound that contains a nitrogen atom in its ring structure. The chloro group on the ring makes it a highly reactive molecule, which makes it useful for various chemical reactions. In

Scientific Research Applications

Synthesis and Antimicrobial Activity 7-Chloroisoquinoline-4-carboxylic acid derivatives show promising results in antimicrobial applications. For instance, microwave-irradiated synthesis of certain derivatives demonstrated effective in vitro antimicrobial activity against various microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Antioxidative and Prooxidative Effects Research has explored the relationship between the structure of this compound derivatives and their antioxidative or prooxidative effects. These effects were assessed through studies like the hemolysis of human erythrocytes initiated by free radicals (Liu, Han, Lin, & Luo, 2002).

Antibacterial Properties Several studies have synthesized new derivatives of this compound and evaluated their antibacterial properties. Some compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative strains (Al-Hiari et al., 2007).

Photolysis in Aqueous Systems The photodegradation of certain this compound herbicides has been studied, revealing insights into environmental behavior and degradation processes (Pinna & Pusino, 2012).

Antitumor Activity Some derivatives of this compound have shown potential in antitumor applications. Research indicates high levels of cytotoxicity against certain human tumor cell lines, particularly breast carcinoma (El-Abadelah et al., 2007).

Antimycobacterial Activities Derivatives of this compound have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, with some compounds showing significant in vitro and in vivo antimycobacterial activities (Senthilkumar et al., 2009).

Photolabile Protecting Group Research has been conducted on using brominated derivatives of this compound as a photolabile protecting group with sensitivity to multiphoton excitation, useful in biological contexts (Fedoryak & Dore, 2002).

properties

IUPAC Name

7-chloroisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEUHHQNMUBKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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